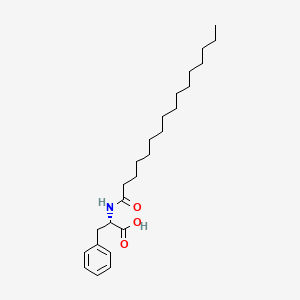

N-palmitoyl phenylalanine

Overview

Description

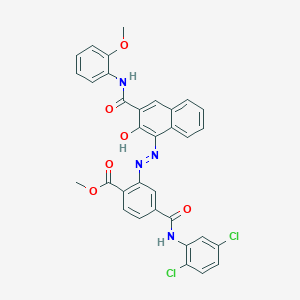

N-palmitoyl phenylalanine belongs to the class of compounds known as N-acylamides . These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . More specifically, it is a Palmitic acid amide of Phenylalanine . The molecular formula is C25H41NO3 .

Synthesis Analysis

N-palmitoyl L-alanine derived organogels were developed and evaluated in terms of morphology, thermal properties, and in vivo performance . The acid derivative (N-palmitoyl L-alanine; PA) was superior to ester derivatives . The chosen formula (PA/safflower oil 10% w/v) was successful in forming an in situ gel of granisetron when subcutaneously injected in rats .Molecular Structure Analysis

The molecular formula of N-palmitoyl-L-phenylalanine is C25H41NO3 . Its average mass is 403.598 Da and its monoisotopic mass is 403.308655 Da .Physical And Chemical Properties Analysis

N-palmitoyl-L-phenylalanine has an average mass of 403.598 Da and a monoisotopic mass of 403.308655 Da .Scientific Research Applications

Enzyme Inhibition

N-palmitoyl phenylalanine has been studied for its role in inhibiting enzymes, particularly in the context of viral infections. Research demonstrated that certain N-acylated derivatives, including N-palmitoyl, showed inhibitory effects on DNA synthesis by Moloney leukemia virus reverse transcriptase. This suggests potential applications in antiviral therapies (Hawtrey et al., 2008).

Antimicrobial Activity

The compound has been examined for its antimicrobial properties, particularly against Gram-positive foodborne pathogens. It was found that derivatives of aromatic amino acids, including phenylalanine, were most active in inhibiting these pathogens. This points to possible applications in food preservation and safety (McKellar et al., 1992).

Metabolic Pathways in Plants

In the context of plant science, phenylalanine, from which N-palmitoyl phenylalanine is derived, plays a critical role in primary and secondary metabolism in plants. It serves as a precursor for various plant compounds crucial for growth, development, and defense against stress. This highlights its importance in agricultural and botanical research (Pascual et al., 2016).

Surfactant Properties

Studies have also focused on the self-assembly properties of N-palmitoyl amino acid surfactants in aqueous solutions, including derivatives from phenylalanine. These properties are significant for applications in materials science, particularly in the formation of micrometer-sized aggregates and their potential use in nanotechnology (Gerova et al., 2008).

Production Enhancement in Microbial Systems

N-palmitoyl phenylalanine has relevance in the enhancement of L-Phenylalanine production in microbial systems. Understanding its role in metabolic pathways can aid in optimizing the production of this essential amino acid, which has applications in both food and medicinal fields (Ding et al., 2016).

Role in Human Health

Although not directly related to N-palmitoyl phenylalanine, research on phenylalanine and its metabolism in humans provides insight into diseases like phenylketonuria and diabetes, indicating a broader context for the understanding of phenylalanine derivatives (Mitchell et al., 2011; Qiu et al., 2016).

Mechanism of Action

While the specific mechanism of action for N-palmitoyl phenylalanine is not well-documented, related compounds such as palmitoylethanolamide have been studied extensively. Palmitoylethanolamide has been shown to exert a variety of biological effects, some related to chronic inflammation and pain . It is proposed to act through a nuclear receptor, exerting its effects through the peroxisome proliferator-activated receptor alpha (PPAR-α) .

Future Directions

N-palmitoyl-L-phenylalanine has been studied as a model low molecular weight organogelator (LMWO) of rapeseed oil . It forms gels at a concentration of 1 wt% in rapeseed oil . These gels of edible oils, also called oleogels, are being developed as alternative products of solid fats to limit the uptake of saturated and trans-unsaturated fats and lower the associated risk of coronary disease . Future research may focus on further exploring the potential applications of N-palmitoyl-L-phenylalanine in this context.

properties

IUPAC Name |

(2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHIJPSQSKWCJX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958639 | |

| Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-palmitoyl phenylalanine | |

CAS RN |

37571-96-3 | |

| Record name | L-Phenylalanine, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyhexadecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

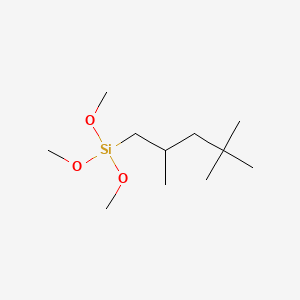

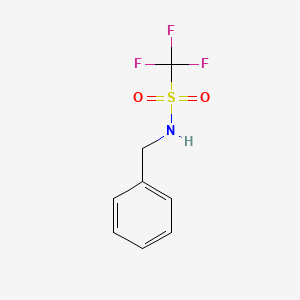

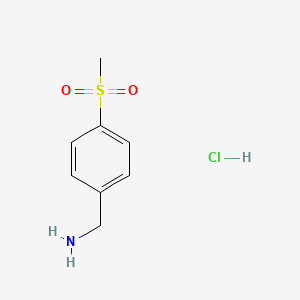

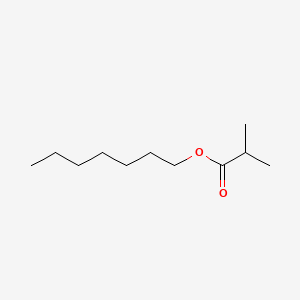

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.